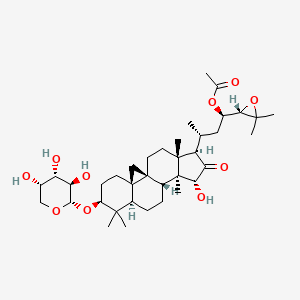

Acetylcimigenol-3-O-alpha-L-arabinopyranside

Descripción general

Descripción

El arabinósido de acetilcimigenol es un glucósido de triterpeno, un tipo de compuesto natural que se encuentra principalmente en plantas del género Cimicifuga . Es conocido por sus actividades biológicas y a menudo se estudia por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El arabinósido de acetilcimigenol generalmente se aísla de fuentes naturales como Cimicifuga foetida. El proceso de extracción implica varios pasos, incluida la extracción con solventes, la cromatografía y la cristalización . El compuesto también se puede sintetizar mediante reacciones químicas que involucran la glicosilación del cimigenol con arabinosa en condiciones específicas.

Métodos de producción industrial: La producción industrial del arabinósido de acetilcimigenol implica la extracción a gran escala de materiales vegetales, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Tipos de reacciones:

Oxidación: El arabinósido de acetilcimigenol puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, alterando su actividad biológica.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, modificando sus propiedades químicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Varios reactivos, incluidos ácidos y bases, pueden facilitar las reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas .

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Reference Compound in Analytical Chemistry

- Acetylcimigenol-3-O-alpha-L-arabinopyranside is utilized as a reference standard in analytical studies focused on triterpene glycosides. Its unique structure allows researchers to calibrate instruments and validate methods for the identification and quantification of similar compounds in complex mixtures.

2. Synthesis and Modification

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, enabling the synthesis of derivatives with altered biological activities. This versatility makes it a valuable starting material for developing new therapeutic agents.

Biological Research Applications

1. Antioxidant Properties

- Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, research involving Cimicifugae Rhizoma extracts showed that the compound effectively reduced oxidative stress in cellular models, indicating its potential for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can downregulate inflammatory markers and signaling pathways associated with inflammation, such as the CXCL12/CXCR4 pathway. This suggests its potential utility in treating inflammatory diseases .

3. Anticancer Potential

- Preliminary research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medical Applications

1. Therapeutic Development

- Given its bioactive properties, this compound is being explored for its potential therapeutic applications in various health conditions, including cancer, diabetes-related complications, and inflammatory disorders .

2. Nutraceuticals

- The compound is also being considered for incorporation into nutraceutical products due to its health-promoting properties. Its role as an antioxidant and anti-inflammatory agent makes it suitable for formulations aimed at enhancing overall health and wellness.

Case Studies

Mecanismo De Acción

El mecanismo de acción del arabinósido de acetilcimigenol implica su interacción con varios objetivos moleculares y vías. Se cree que ejerce sus efectos modulando las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la proliferación celular. La estructura de glucósido del compuesto le permite interactuar con receptores y enzimas específicos, influyendo en su actividad y conduciendo a efectos terapéuticos .

Compuestos similares:

Cimigenol: Otro glucósido de triterpeno con actividades biológicas similares.

Shengmanol: Un compuesto relacionado con un potencial terapéutico comparable.

Triterpenoides de cicloartano: Una clase de compuestos con similitudes estructurales y efectos biológicos similares.

Singularidad: El arabinósido de acetilcimigenol es único debido a su patrón de glicosilación específico, que influye en su solubilidad, estabilidad y actividad biológica. Esta estructura distintiva le permite interactuar con diferentes objetivos moleculares en comparación con otros compuestos similares, lo que lo convierte en un tema valioso de estudio en varios campos científicos .

Comparación Con Compuestos Similares

Cimigenol: Another triterpene glycoside with similar biological activities.

Shengmanol: A related compound with comparable therapeutic potential.

Cycloartane Triterpenoids: A class of compounds with structural similarities and similar biological effects.

Uniqueness: Acetylcimigenol Arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. This distinct structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable subject of study in various scientific fields .

Actividad Biológica

Acetylcimigenol-3-O-alpha-L-arabinopyranside is a triterpene glycoside predominantly found in the Cimicifuga genus, particularly in Cimicifugae rhizoma. This compound is notable for its unique glycosylation pattern, which significantly influences its biological activity, solubility, and stability. The compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C37H58O10 |

| Molecular Weight | 662.85 g/mol |

| CAS Number | 402513-88-6 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 748.5 ± 60.0 °C |

| Flash Point | 225.6 ± 26.4 °C |

This compound exhibits its biological effects primarily through the modulation of various signaling pathways related to inflammation, oxidative stress, and cell proliferation. Its glycoside structure allows it to interact with specific receptors and enzymes, leading to therapeutic effects that may include:

- Anti-inflammatory effects: The compound has been shown to inhibit the expression of pro-inflammatory markers such as TNF-α and VCAM-1 in human endothelial cells through pathways involving PPAR-γ, ERK1/2, and PI3K .

- Antioxidant properties: Research indicates that it can reduce oxidative stress by modulating cellular mechanisms that protect against oxidative damage .

- Anticancer potential: Preliminary studies suggest that it may induce apoptosis in cancer cells by influencing apoptotic pathways .

Case Studies and Research Findings

-

Anti-Oxidative Stress Effects:

A study explored the effects of Cimicifugae rhizoma extract (which contains Acetylcimigenol) on podocyte injury induced by oxidative stress. The results demonstrated that the extract significantly reduced apoptosis rates and restored cell morphology in damaged podocytes, indicating protective renal effects . -

Inflammation Modulation:

In vitro studies have shown that Acetylcimigenol can inhibit TNF-α-induced VCAM-1 expression. This effect is mediated through the upregulation of PPAR-γ and downstream signaling pathways involving ERK1/2 and PI3K . -

Cell Viability Studies:

Research involving various concentrations of Acetylcimigenol revealed significant increases in viable cell counts and decreases in apoptotic cells under conditions of oxidative stress, highlighting its potential as a protective agent against cellular damage .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| Cimigenol | Similar anti-inflammatory and antioxidant properties |

| Shengmanol | Comparable therapeutic potential but different glycosylation patterns |

| Cycloartane Triterpenoids | Exhibit similar biological effects but vary in structure and efficacy |

Propiedades

IUPAC Name |

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEJMZHKJYHVFF-NETQQFODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402513-88-6 | |

| Record name | 23-O-Acetylshengmanol-3-o-alpha-L-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402513886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-O-ACETYLSHENGMANOL-3-O-.ALPHA.-L-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408998370C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.